molecular formula C14H18N4O B12081695 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B12081695
M. Wt: 258.32 g/mol
InChI Key: BLHSAVGJHKURPO-UHFFFAOYSA-N
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Description

3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the amino-pyrazole intermediate with isopropylamine and a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methyl-1H-pyrazole
  • 3-Amino-1H-pyrazol-4-ylphenylmethanone
  • 5-Amino-1H-pyrazol-4-yl(phenyl)methanone

Uniqueness

3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

3-amino-5-(1-methylpyrazol-4-yl)-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H18N4O/c1-9(2)17-14(19)11-4-10(5-13(15)6-11)12-7-16-18(3)8-12/h4-9H,15H2,1-3H3,(H,17,19)

InChI Key

BLHSAVGJHKURPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)N

Origin of Product

United States

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